REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:20]=[CH:19][C:7]([C:8]([NH:10][C:11]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12]2)=[O:9])=[CH:6][CH:5]=1)[CH3:2].O1CCCC1.CO.[OH-].[Li+]>O>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([NH:10][C:11]2([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]2)=[O:9])=[CH:19][CH:20]=1)[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
478 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
144.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After removing 2.5 L of solvent
|
Type
|
ADDITION
|
Details
|
dilute the mixture with water (2 L)
|
Type
|
FILTRATION
|
Details
|
Filter the precipitate
|
Type
|
WASH
|
Details
|
wash the cake with water (2×2 L)
|
Type
|
CUSTOM
|
Details
|
dry
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 425 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |